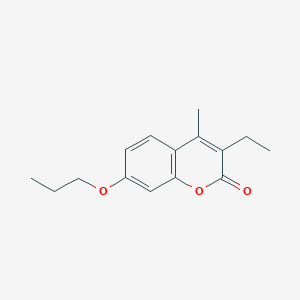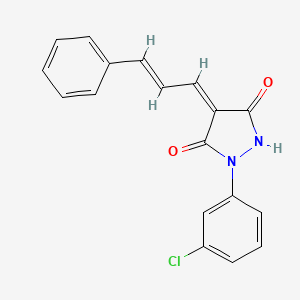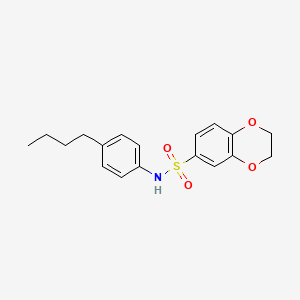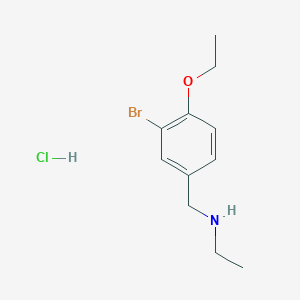![molecular formula C18H14N4O3 B4768849 10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B4768849.png)
10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione
Descripción general
Descripción
10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione is a useful research compound. Its molecular formula is C18H14N4O3 and its molecular weight is 334.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.10659032 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity of Functional Vinyl Polymers : A study by Kondo, Fujita, and Takemoto (1973) in "Macromolecular Chemistry and Physics" explored the synthesis of functional vinyl monomers containing the 10-isoalloxazinyl residue, which is closely related to the structure of 10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione. This research has implications for the development of polymers with specific functional properties (Kondo, Fujita, & Takemoto, 1973).
Disposable pH Sensor Development : Hegarty et al. (2018) in the "Microchemical Journal" described the development of an inexpensive and disposable screen-printed sensor for monitoring pH, based on a flavin derivative related to this compound. This demonstrates the potential application of such compounds in the development of novel sensing technologies (Hegarty et al., 2018).
Photophysics of Flavin Compounds : Sikorska et al. (2005) in "Chemical Physics" explored the photochemistry and photophysics of isoalloxazines, which include structures similar to this compound. Understanding the photophysics of these compounds is crucial for their potential application in photodynamic therapy and as photosensitizers (Sikorska et al., 2005).
Spectroscopic Characterization for Photonic Applications : Shirdel et al. (2007) in "Chemical Physics" characterized a phenothiazine–phenylene–isoalloxazine dyad, which includes a compound structurally related to this compound. The study focused on absorption, emission spectroscopy, and photostability, which is relevant for applications in photonics and optoelectronics (Shirdel et al., 2007).
Investigation of Flavins as Antimalarials : Halladay (1990) investigated the antimalarial activity of flavins, which are closely related to the compound . This research contributes to the understanding of potential medical applications of such compounds in the treatment of malaria (Halladay, 1990).
Propiedades
IUPAC Name |
10-(2-phenoxyethyl)benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-17-15-16(20-18(24)21-17)22(14-9-5-4-8-13(14)19-15)10-11-25-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVNNSQCKORYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C4C2=NC(=O)NC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzyloxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4768766.png)

![1-(4-fluorobenzoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4768774.png)

![N-(5-{4-[bis(2-chloroethyl)amino]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-2-chloroacetamide](/img/structure/B4768789.png)

![(1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B4768791.png)

![2-[(2,4-dichlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4768813.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4768828.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B4768834.png)
![methyl 3-bromo-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4768841.png)
![methyl 5-(2,4-dichlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4768843.png)
![ethyl 2-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4768856.png)
